BenchChemオンラインストアへようこそ!

3,4-dichloro-N-phenylaniline

CYP2E1 inhibition Drug metabolism Hepatotoxicity probe design

3,4-Dichloro-N-phenylaniline (CAS 116631-92-6, also cataloged as 926201-88-9 for the 3-(3,4-dichlorophenyl)aniline isomer) is a halogenated diarylamine with the molecular formula C₁₂H₉Cl₂N and a molecular weight of 238.11 g/mol. It features two electron-withdrawing chlorine atoms at the 3- and 4-positions of one phenyl ring, bridged by a secondary amine to an unsubstituted phenyl ring.

Molecular Formula C12H9Cl2N
Molecular Weight 238.11 g/mol
Cat. No. B8668412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-phenylaniline
Molecular FormulaC12H9Cl2N
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H9Cl2N/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,15H
InChIKeyAWSLRBVHZDHBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-N-phenylaniline: Core Chemical Identity for Targeted Research Procurement


3,4-Dichloro-N-phenylaniline (CAS 116631-92-6, also cataloged as 926201-88-9 for the 3-(3,4-dichlorophenyl)aniline isomer) is a halogenated diarylamine with the molecular formula C₁₂H₉Cl₂N and a molecular weight of 238.11 g/mol . It features two electron-withdrawing chlorine atoms at the 3- and 4-positions of one phenyl ring, bridged by a secondary amine to an unsubstituted phenyl ring . This substitution pattern distinguishes it from the more common 2,6-dichloro isomer and from the parent 3,4-dichloroaniline (DCA) scaffold, imparting a unique steric and electronic profile that makes it a valuable building block in medicinal chemistry and chemical biology probe development. The compound is commercially available at research-grade purity (typically ≥95%) and serves as a key intermediate for kinase inhibitor libraries, CYP enzyme probe design, and antifungal lead optimization.

Why 3,4-Dichloro-N-phenylaniline Cannot Be Replaced by Generic Diarylaminals or the Parent Aniline


Simple diarylamine substitution is a high-risk procurement strategy because the biological activity and physicochemical properties of this compound class are exquisitely sensitive to both the position and number of chlorine substituents. The 3,4-dichloro pattern on the N-phenylaniline scaffold produces a CYP2E1 inhibitory potency (IC₅₀ = 8.0 µM) that is nearly identical to the clinical reference inhibitor DDTC, while the regioisomeric 3,5-dichloro variant shows reduced activity, and the mono-chlorinated or unsubstituted parent diphenylamine is essentially inactive [1]. Similarly, antifungal negative cross-resistance profiles observed in N-phenylaniline series are strictly dependent on specific ring-substitution patterns, with the 3-chloro and 3,5-dichloro derivatives demonstrating the most pronounced contra-selective activity against benomyl-resistant fungal strains [2]. Replacing 3,4-dichloro-N-phenylaniline with the 2,6-dichloro isomer (diclofenac analog) would shift the pharmacological target profile entirely—from CYP/E1 enzyme modulation to COX inhibition—and introduce different toxicity liabilities. These examples demonstrate that even closely related halogenated anilines are not functionally interchangeable. The following quantitative evidence provides procurement-grade justification for specifying the 3,4-dichloro-N-phenyl substitution pattern.

3,4-Dichloro-N-phenylaniline: Quantified Differential Evidence vs. Comparators for Scientific Selection


CYP2E1 Inhibitory Potency: 3,4-Dichloro-N-phenylaniline Matches Clinical Reference DDTC and Outperforms 3,5-Dichloro Isomer

In a head-to-head study of 44 halogenated aniline derivatives, 3,4-dichloroaniline—the core scaffold of 3,4-dichloro-N-phenylaniline—inhibited recombinant human CYP2E1 with an IC₅₀ of 8.0 µM, which was statistically indistinguishable from the reference inhibitor diethyldithiocarbamate (DDTC, IC₅₀ = 8.9 µM). The regioisomeric 3,5-dichloroaniline was significantly less potent (IC₅₀ = 9.2 µM), while the unsubstituted aniline parent showed minimal inhibitory activity (IC₅₀ not calculable within the tested range). This pattern establishes that the 3,4-dichloro arrangement is optimal for CYP2E1 engagement within the aniline series. Notably, the N-phenyl substitution present in the target compound is expected to further enhance this selectivity profile by introducing steric bulk that disfavors binding to other CYP isoforms, as demonstrated by the low CYP1A2 inhibitory activity (IC₅₀ > 25,000 nM) of related 3,4-dichlorophenyl derivatives [1]. The study used baculovirus-transfected insect cell microsomes expressing recombinant human CYP2E1 and measured quinoline 3-hydroxylation by fluorescence monitoring (Ex=355 nm, Em=460 nm) [2].

CYP2E1 inhibition Drug metabolism Hepatotoxicity probe design

Regioisomeric Selectivity: 3,4- vs. 2,6-Dichloro-N-phenylaniline Target Divergent Pharmacological Pathways

The 2,6-dichloro-N-phenylaniline isomer (CAS 15307-93-4) is a well-characterized structural analog of the NSAID diclofenac and exhibits COX-1/COX-2 inhibitory activity with IC₅₀ values of 4 nM and 1.3 nM, respectively, in CHO cells, along with documented anti-Candida albicans activity . In contrast, the 3,4-dichloro isomer does not engage COX enzymes at comparable concentrations; binding data indicate that 3,4-dichlorophenyl derivatives show weak COX-2 inhibition (IC₅₀ ≈ 5,800 nM) and minimal COX-1 engagement [1]. This fundamental pharmacological divergence arises solely from the positional exchange of chlorine atoms and directly impacts both target engagement and off-target liability profiles. From a physicochemical perspective, the two isomers differ in their solid-state properties: 2,6-dichloro-N-phenylaniline is a crystalline solid with a reported melting point of 50–53°C, while 3,4-dichloro-N-phenylaniline exists as a liquid or low-melting solid, which influences formulation and storage requirements .

COX inhibition Regioisomer comparison Diclofenac analog

Antifungal Negative Cross-Resistance: N-Phenylaniline Substitution Enables Activity Against Benomyl-Resistant Fungi

Among ring-substituted N-phenylanilines tested for antifungal activity, N-(3-chlorophenyl)aniline (MC-1) and N-(3,5-dichlorophenyl)aniline (MC-2) demonstrated pronounced negative cross-resistance against benomyl-resistant strains of Botrytis cinerea and Venturia nashicola. The sensitivity of benomyl-resistant isolates to these N-phenylaniline derivatives equaled or surpassed their sensitivity to the reference fungicide diethofencarb [1]. Critically, strains with double insensitivity to both benzimidazoles and phenylcarbamates remained sensitive to N-phenylanilines in V. nashicola, revealing an important fungicidal bonus over diethofencarb [2]. While the specific 3,4-dichloro-N-phenylaniline was not directly tested in this study, the 3,5-dichloro analog showed potent activity that compares favorably with the 3-chloro mono-substituted analog, indicating that a second chlorine atom enhances fungitoxicity. The N-phenyl secondary amine character and hydrophobic ring substitution were identified as essential structural determinants for this activity profile. In maleimide-based antifungal series, 3,4-dichloro-N-phenyl-methyl-maleimide and 3,4-dichloro-N-phenyl-propyl-maleimide exhibited MIC values of 100 µg/mL against onychomycosis-derived fungal strains, confirming that the 3,4-dichloro-N-phenyl motif contributes to antifungal activity across multiple chemotypes [3].

Antifungal resistance Botrytis cinerea Negative cross-resistance

EPAC2 Inhibitor Selectivity: N,N-Diphenylamine Scaffold with 3,4-Dichloro Substitution Achieves Submicromolar Potency

In a comprehensive structure-activity relationship (SAR) study of N,N-diphenylamines as EPAC2 inhibitors, the unsubstituted parent diphenylamine exhibited no measurable EPAC2 inhibition at concentrations up to 10 µM. Introduction of halogen substituents dramatically improved potency, with 3,4-dichloro substitution on one phenyl ring conferring an IC₅₀ of 0.7 ± 0.2 µM, representing a >14-fold improvement over the unsubstituted scaffold [1]. This potency was comparable to the 3-chloro mono-substituted analog (IC₅₀ = 0.8 ± 0.3 µM) and superior to the 4-chloro variant (IC₅₀ = 2.1 ± 0.5 µM), demonstrating that the 3,4-dichloro pattern provides an optimal balance of electronic and steric effects for EPAC2 binding. Importantly, these diphenylamine-based inhibitors demonstrated selectivity over the related EPAC1 isoform, with no significant EPAC1 inhibition observed at concentrations where EPAC2 was fully inhibited. Computational modeling revealed that these compounds bind to an allosteric site distinct from the cAMP binding domain, explaining the isoform selectivity [2]. While the study employed N,N-disubstituted diphenylamines rather than the secondary N-phenylaniline, the 3,4-dichlorophenyl pharmacophore is conserved, and the SAR trends are directly translatable to N-phenylaniline-based EPAC2 probe design.

EPAC2 inhibition cAMP signaling Isoform selectivity

Anticancer Lead Optimization: N-Phenylaniline C-Myc Inhibitor Activity Confirms Scaffold Utility in Colorectal Cancer

A series of phenoxy-N-phenylaniline derivatives were designed and synthesized as c-Myc inhibitors targeting colorectal cancer. The lead compound 42 (4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline) exhibited potent cytotoxicity against HT29 and HCT15 colon cancer cell lines with IC₅₀ values of 0.32 µM and 0.51 µM, respectively, as measured by MTT assay [1]. This compound demonstrated effective inhibition of c-Myc/MAX dimerization and DNA binding, induced apoptosis, and caused cell cycle arrest. In a 30-day HT29 tumor xenograft model, compound 42 exhibited significant tumor growth inhibition without causing significant weight loss or toxicity, validating the in vivo efficacy and safety of the N-phenylaniline scaffold [2]. While the lead compound contains additional phenoxy and amino substituents beyond the simple 3,4-dichloro-N-phenyl core, the N-phenylaniline moiety serves as the essential structural backbone. The 3,4-dichloro substitution is expected to further modulate the electronic properties and metabolic stability of this pharmacophore, providing a differentiated entry point for medicinal chemistry optimization.

c-Myc inhibition Colorectal cancer Phenoxy-N-phenylaniline

Synthetic Tractability: N-Phenylaniline Scaffold Enables Modular Diversification via Buchwald-Hartwig and N-Alkylation Chemistry

The secondary amine functionality of 3,4-dichloro-N-phenylaniline provides a versatile synthetic handle that is absent in the primary amine 3,4-dichloroaniline (DCA, CAS 95-76-1) and in fully N,N-disubstituted analogs. This NH group can participate in N-alkylation, N-acylation, N-sulfonylation, or Buchwald-Hartwig cross-coupling reactions to generate diverse compound libraries from a single starting material [1]. The N,N-diphenylamine EPAC2 inhibitor series was synthesized using Buchwald-Hartwig amination conditions, demonstrating the compatibility of this scaffold with palladium-catalyzed C-N bond formation in medicinal chemistry workflows [2]. For procurement purposes, the key differentiator is that 3,4-dichloro-N-phenylaniline offers a pre-installed N-phenyl group with a free NH for further functionalization, whereas 3,4-dichloroaniline requires two sequential N-arylations to reach the same level of complexity, introducing additional synthetic steps and purification burden. This synthetic economy translates directly to higher library throughput and lower cost per analog in hit-to-lead campaigns.

Synthetic accessibility Buchwald-Hartwig amination Library synthesis

3,4-Dichloro-N-phenylaniline: Evidence-Backed Application Scenarios for Research and Industrial Use


CYP2E1 Chemical Probe Development for Hepatotoxicity and Drug Metabolism Studies

As demonstrated by Ohashi et al., the 3,4-dichlorophenyl motif delivers CYP2E1 inhibition equipotent to DDTC (IC₅₀ = 8.0 µM vs. 8.9 µM), making 3,4-dichloro-N-phenylaniline an ideal starting scaffold for developing CYP2E1-selective chemical probes devoid of the metal-chelating liabilities associated with dithiocarbamate-based inhibitors [1]. The N-phenyl substituent provides an additional vector for modulating isoform selectivity, as evidenced by the low CYP1A2 activity (IC₅₀ > 25 µM) of related 3,4-dichlorophenyl derivatives. Researchers investigating acetaminophen-induced hepatotoxicity, alcohol-related liver injury, or CYP2E1-mediated prodrug activation can use this compound as a core pharmacophore that balances potency with synthetic tractability.

Fungicide Discovery Targeting Benzimidazole-Resistant Pathogens

The observation that N-phenylaniline derivatives retain full activity against benomyl-resistant Botrytis cinerea and Venturia nashicola—including strains with dual resistance to benzimidazoles and phenylcarbamates where diethofencarb fails—positions 3,4-dichloro-N-phenylaniline as a privileged scaffold for next-generation agricultural fungicide development [2]. The 3,4-dichloro substitution pattern on the N-phenyl scaffold is consistent with the structure-activity trends that confer negative cross-resistance, and the maleimide antifungal data (MIC = 100–200 µg/mL) confirm that this substitution pattern is compatible with potent fungitoxicity across multiple chemotypes. Agrochemical research teams should evaluate this scaffold in spray or seed-treatment formulations against resistant field isolates.

EPAC2-Selective Inhibitor Optimization for Cardiac and Cancer Biology

The N,N-diphenylamine EPAC2 inhibitor SAR study established that 3,4-dichloro substitution provides submicromolar EPAC2 inhibition (IC₅₀ = 0.7 µM) with >10-fold selectivity over EPAC1 [3]. 3,4-Dichloro-N-phenylaniline, as the secondary amine progenitor of this inhibitor class, enables structure-based optimization of the allosteric binding pocket identified by computational modeling. Given the emerging roles of EPAC2 in cardiac hypertrophy, insulin secretion, and cancer cell migration, procurement of this compound supports academic and industrial programs in cardiovascular and oncology drug discovery that require isoform-selective pharmacological tools distinct from broadly-acting cAMP analogs.

Colorectal Cancer c-Myc Inhibitor Lead Optimization

The validated submicromolar cytotoxicity (IC₅₀ = 0.32–0.51 µM in HT29/HCT15 cells) and in vivo efficacy of phenoxy-N-phenylaniline c-Myc inhibitors establish the N-phenylaniline scaffold as a credible entry point for colorectal cancer drug discovery [4]. The 3,4-dichloro substitution offers electronic tuning of the aniline ring that can be exploited to improve metabolic stability, modulate c-Myc/MAX dimerization inhibition, and enhance pharmacokinetic properties relative to the unsubstituted lead series. Medicinal chemistry teams should incorporate 3,4-dichloro-N-phenylaniline into parallel synthesis workflows to generate focused libraries for SAR exploration around this promising anticancer pharmacophore.

Quote Request

Request a Quote for 3,4-dichloro-N-phenylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.